6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
Overview
Description
6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12ClN3S and its molecular weight is 253.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the normal function of the mitochondria, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine are likely related to energy production within the cell. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial component of cellular respiration . This disruption can lead to a decrease in ATP production, affecting various cellular processes that rely on this energy source.
Biochemical Analysis
Biochemical Properties
6-chloro-2-methyl-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes that rely on kinase activity . Additionally, this compound may bind to specific receptors on cell surfaces, modulating their activity and downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . By affecting these transcription factors, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing the transfer of phosphate groups to their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, such as cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression, cell signaling pathways, and metabolic processes .
Properties
IUPAC Name |
6-chloro-2-methyl-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-14-10(12)7-11(15-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZZRUIVEKTKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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